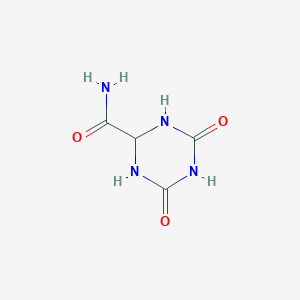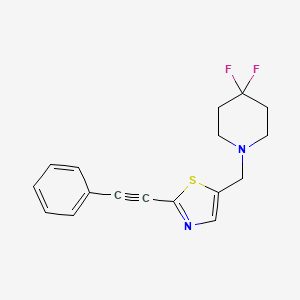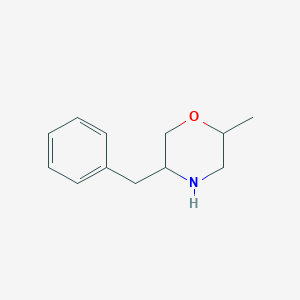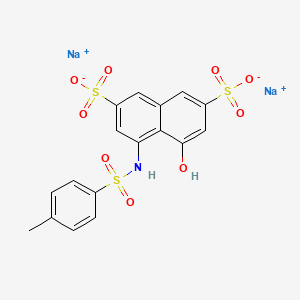
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system with two nitrogen atoms at positions 1 and 10. The presence of methoxyphenyl groups at positions 4 and 7 enhances the compound’s chemical properties, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline typically involves the reaction of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of phenanthroline-5,6-dione derivatives.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with various functional groups.
科学的研究の応用
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and luminescent properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its luminescent properties.
Industry: Utilized in the development of luminescent materials for sensors and optoelectronic devices.
作用機序
The mechanism of action of 4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as luminescence or anticancer activity. The molecular targets include DNA and proteins, where the compound can intercalate or bind, disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
4,7-Bis(4-methoxyphenyl)benzo[c][1,2,5]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a phenanthroline ring.
4,7-Bis(4-methoxyphenyl)thio]benzo[c][1,2,5]thiadiazole: Contains sulfur atoms in the ring structure, offering different chemical properties.
Uniqueness
4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline is unique due to its phenanthroline core, which provides strong coordination ability with metal ions. This makes it particularly useful in forming stable metal complexes with diverse applications in catalysis, luminescence, and biological activity.
特性
CAS番号 |
95950-20-2 |
|---|---|
分子式 |
C26H20N2O2 |
分子量 |
392.4 g/mol |
IUPAC名 |
4,7-bis(4-methoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C26H20N2O2/c1-29-19-7-3-17(4-8-19)21-13-15-27-25-23(21)11-12-24-22(14-16-28-26(24)25)18-5-9-20(30-2)10-6-18/h3-16H,1-2H3 |
InChIキー |
FUOQHQZASFBART-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12335161.png)







![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)


